![molecular formula C18H16ClN3O4 B2994272 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide CAS No. 874126-75-7](/img/structure/B2994272.png)

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

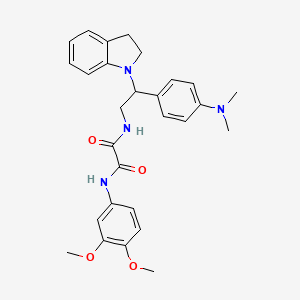

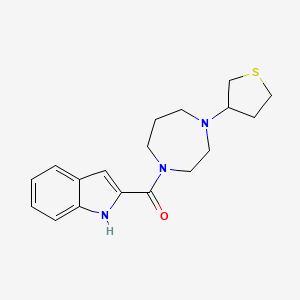

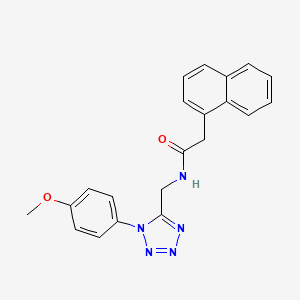

The compound “N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide” belongs to a class of compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological applications .

Molecular Structure Analysis

The structure of oxadiazole derivatives often involves intermolecular interactions such as C–H…N and π–π interactions between the oxadiazole and phenyl rings . These interactions can be quantified by Hirshfeld surface analysis .Applications De Recherche Scientifique

Molecular Docking and Quantum Chemical Calculations

Research has delved into the molecular structure and spectroscopic data of related compounds, employing Density Functional Theory (DFT) and other computational methods to optimize geometry, analyze vibrational spectra, and assess molecular parameters such as bond lengths and angles. Studies have utilized natural bond orbital analysis (NBO) to calculate intramolecular charge transfer, alongside exploring molecular electrostatic potential (MEP), HOMO - LUMO gaps, Fukui functions, and other molecular descriptors to predict biological effects through molecular docking results (A. Viji et al., 2020).

Synthesis and Antimicrobial Evaluation

A new series of compounds related to the specified chemical structure have been synthesized and screened for in vitro antibacterial and antifungal activities against a variety of microorganisms. These studies have characterized compounds through IR, mass spectrometry, 1H NMR, and 13C NMR spectra, identifying some with significant antimicrobial potency (K. Kapadiya et al., 2020).

Lipoxygenase Inhibition

Another area of application involves the synthesis of heterocyclic compounds aiming at biological activities, such as lipoxygenase inhibition. The structure elucidation of these compounds was conducted through spectral data, and their activity against the lipoxygenase enzyme was evaluated, showing moderately good activities (Aziz‐ur‐Rehman et al., 2016).

Anticancer and Antimicrobial Agents

Further research has focused on the synthesis and molecular docking studies of new compounds with potential anticancer and antimicrobial properties. These studies have aimed at understanding the interactions of these compounds with biological targets and evaluating their efficacy against cancer cells and pathogenic strains (Kanubhai D. Katariya et al., 2021).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with a specific oxadiazole derivative would depend on its exact structure and biological activity. Some oxadiazole derivatives have been found to have therapeutic potential, but like all drugs, they could have side effects or toxicities that would need to be evaluated through preclinical and clinical testing .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-11(25-15-6-4-3-5-14(15)24-2)18(23)20-17-16(21-26-22-17)12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXIKCXLQMCWOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2994190.png)

![N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2994194.png)

![8-{3-[(2-fluorobenzyl)amino]pyrrolidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2994206.png)

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2994208.png)

![8-(3,4-Diethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2994210.png)

![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2994212.png)